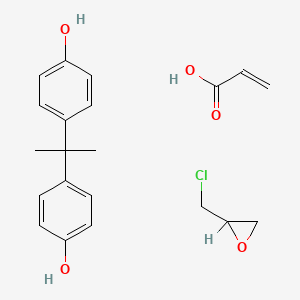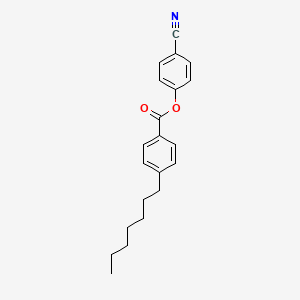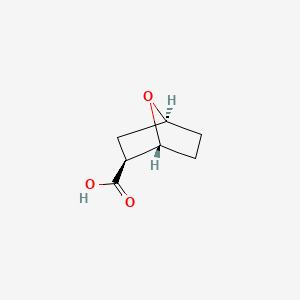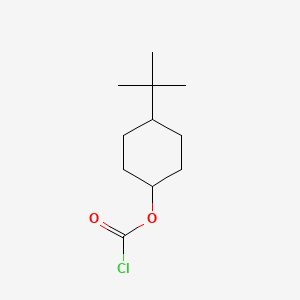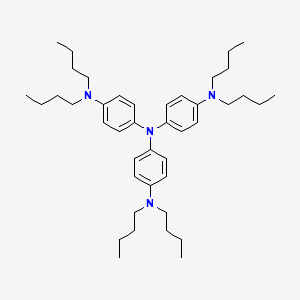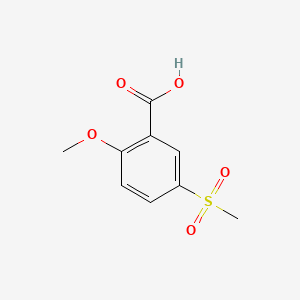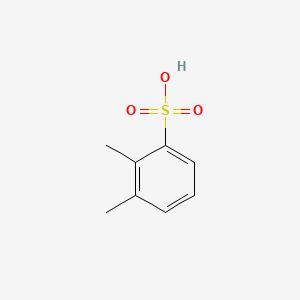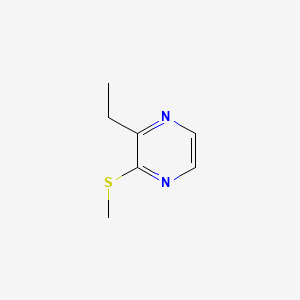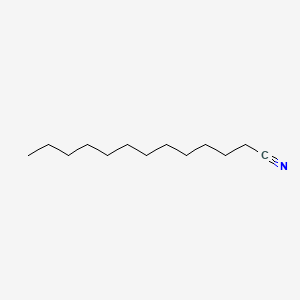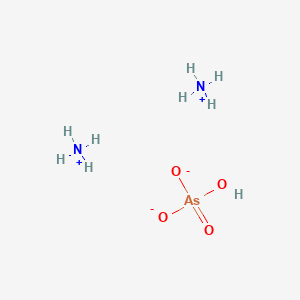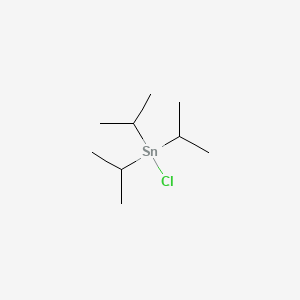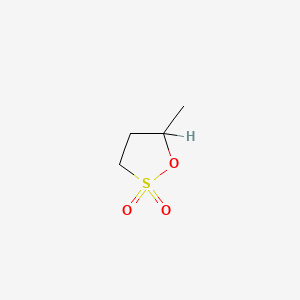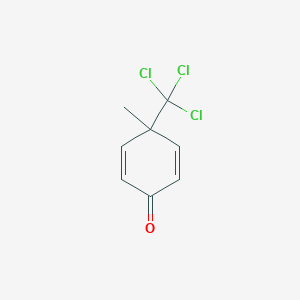
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Overview
Description
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a chemical compound with the linear formula C8H7Cl3O . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .
Synthesis Analysis
The synthesis of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has been studied using various methods. One such method involves the electrochemical reduction of the compound, which has been studied using cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis . Another method involves treatment with BunLi in THF (−60–0°C) .Molecular Structure Analysis
The molecular structure of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one contains a trichloromethyl substituent at a quaternary carbon atom .Chemical Reactions Analysis
The chemical reactions of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one have been studied. One notable reaction is reductive dehalogenation, which involves the initial two-electron reductive elimination of one of the geminal chlorine atoms followed by consecutive addition of a proton, simultaneous elimination of the two residual halogen atoms to form a carbene, and rearrangement of cyclohexadienone into the corresponding 4-methylcyclohepta-2,4,6-trien-1-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one include a molecular weight of 225.5 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Electrochemical Properties and Applications
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one exhibits notable electrochemical properties. Studies using techniques like cyclic voltammetry and rotating disk electrode voltametry have investigated its reductive dehalogenation process. This process involves the initial two-electron reductive elimination of one of the geminal chlorine atoms, followed by a sequence of reactions leading to the formation of various compounds like 4-methylcyclohepta-2,4,6-trien-1-one (Moiseeva et al., 2014). Similar electrochemical transformations have been observed in derivatives of this compound, further emphasizing its versatility in electrochemical applications (Moiseeva et al., 2011).
Photolysis and Zwitterion Formation
Research on the photolysis of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has provided direct evidence of a zwitterion intermediate. This is significant as it represents the first dienone photo-product where the carbon skeleton of the zwitterion intermediate has been successfully trapped intact, contributing to the understanding of photolytic processes in organic chemistry (Schuster & Abraitys, 1969).
Applications in Organic Synthesis
This compound is also relevant in organic synthesis. The electrochemically induced transformation into different compounds like 3,4-dimethylphenol highlights its potential in synthetic chemistry. This transformation is achieved through reductive dehalogenation and subsequent anionic cyclopropyl-allyl rearrangement (Gavrilova et al., 2009). Additionally, its involvement in the formation of bicyclo[3,1,0]hexan-3-one derivatives through thermolysis has been documented, showcasing its role in creating diverse organic structures (Märkl et al., 1980).
Other Research Areas
- The compound's utility in the preparation of 5-chloropyrazoles via tandem Meyer–Schuster/von Auwers rearrangements emphasizes its role in producing functionally diverse organic molecules (Dumeunier et al., 2014).
- Studies involving conformational analysis and quantum descriptors of related derivatives reveal insights into structural aspects, chemical reactivity, and molecular docking, indicating its potential in medicinal chemistry research (Mary et al., 2020).
Safety And Hazards
Safety precautions for handling 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. All sources of ignition should be removed, and personnel should be evacuated to safe areas. People should be kept away from and upwind of any spill or leak .
properties
IUPAC Name |
4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHALGLCCGJUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C=C1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324679 | |
| Record name | 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
CAS RN |
3274-12-2 | |
| Record name | 3274-12-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-4-trichloromethyl-2,5-cyclohexadien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



